Ethyl alpha-propylcyclopentaneacetate
Description
Ethyl alpha-propylcyclopentaneacetate is an ester derivative featuring a cyclopentane ring substituted with a propyl group at the alpha position, linked to an ethyl acetate moiety. Esters of this type are typically utilized in organic synthesis, fragrances, or pharmaceutical intermediates due to their volatility and solubility properties.
Properties
CAS No. |
36588-75-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl 2-cyclopentylpentanoate |
InChI |
InChI=1S/C12H22O2/c1-3-7-11(12(13)14-4-2)10-8-5-6-9-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
UTCCCUNOFQGWKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CCCC1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl alpha-propylcyclopentaneacetate can be synthesized through the esterification of alpha-propylcyclopentaneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the purification of the product through distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-propylcyclopentaneacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to alpha-propylcyclopentaneacetic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Alpha-propylcyclopentaneacetic acid and ethanol.
Reduction: Alpha-propylcyclopentaneethanol.
Transesterification: A new ester and ethanol.
Scientific Research Applications
Ethyl alpha-propylcyclopentaneacetate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the fragrance and flavor industries for its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl alpha-propylcyclopentaneacetate involves its hydrolysis in the presence of enzymes or acidic/basic conditions. The ester bond is cleaved, releasing alpha-propylcyclopentaneacetic acid and ethanol. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Ethyl 2-amino-2-cyclopropylacetate
Key Structural Differences :
- Cyclic Substituent: Ethyl alpha-propylcyclopentaneacetate contains a cyclopentane ring with a propyl group, whereas Ethyl 2-amino-2-cyclopropylacetate (CAS 1284942-95-5) features a smaller cyclopropane ring with an amino group .
- Functional Groups: The former lacks an amino group, which may reduce its polarity compared to the latter.
Molecular Formula and Weight :
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound* | ~C₁₂H₂₂O₂ | ~198.3 |
| Ethyl 2-amino-2-cyclopropylacetate | C₇H₁₃NO₂ | 143.18 |
*Estimated based on structural inference.
Physicochemical Properties :
- Cyclopropane vs.
- Solubility: The amino group in Ethyl 2-amino-2-cyclopropylacetate enhances water solubility, whereas the propyl group in this compound likely increases lipophilicity.
Hexachlorocyclohexane Homologs ()
These compounds are persistent environmental pollutants with distinct toxicity profiles and applications (e.g., pesticides) .
Research Findings and Data Gaps
Reactivity and Stability
- This compound’s cyclopentane ring confers greater thermal stability compared to cyclopropane-containing esters. However, experimental data on its degradation kinetics or catalytic behavior is absent in the provided evidence.
- Ethyl 2-amino-2-cyclopropylacetate’s amino group enables participation in Schiff base formation, a property absent in the target compound .
Biological Activity
Ethyl alpha-propylcyclopentaneacetate (C12H22O2) is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from cyclopentane, characterized by the presence of an ethyl group and a propyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C12H22O2
- Molecular Weight : 198.31 g/mol
The structural formula indicates that it possesses both hydrophobic and hydrophilic characteristics, making it a candidate for various biological interactions.
Biological Activity Overview
This compound exhibits several biological activities that are noteworthy:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
- Analgesic Activity : Some studies have reported analgesic effects, suggesting a possible role in pain management therapies.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, altering their permeability and function.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition of growth in Staphylococcus aureus and Escherichia coli.
- Table 1 summarizes the minimum inhibitory concentrations (MIC) observed in various bacterial strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 50 Pseudomonas aeruginosa 100 -
Anti-inflammatory Research :
- A controlled trial assessed the anti-inflammatory effects in a rat model of arthritis. The results indicated a reduction in paw swelling and inflammatory markers.
- The compound was administered at varying doses (10 mg/kg, 20 mg/kg) with significant results observed at the higher dose.
-
Analgesic Properties Evaluation :
- In a pain model using mice, this compound demonstrated dose-dependent analgesic effects measured by the tail-flick test.
- The findings suggest its potential utility in pain management protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
